Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate
Description
Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate is a heterocyclic compound featuring an indoline backbone substituted with hydroxy, dimethoxy, and oxo functional groups, along with an ethyl carboxylate ester. Its structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis.
Safety data indicate that handling requires personal protective equipment (PPE), including gloves and eye protection, due to its chemical reactivity .
Properties
IUPAC Name |
ethyl 3-hydroxy-4,6-dimethoxy-2-oxo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-4-20-12(16)13(17)10-8(14-11(13)15)5-7(18-2)6-9(10)19-3/h5-6,17H,4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZQYRIWLXVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2=C(C=C(C=C2OC)OC)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381990 | |
| Record name | Ethyl 3-hydroxy-4,6-dimethoxy-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23659-85-0 | |
| Record name | Ethyl 3-hydroxy-4,6-dimethoxy-2-oxo-2,3-dihydro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate typically involves the reaction of 3-hydroxyindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 3-oxo-4,6-dimethoxy-2-oxoindoline-3-carboxylate.
Reduction: Formation of 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate.
Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include spiro indoline derivatives (e.g., compounds 87l–87q in ) and fluorinated esters (e.g., ). Below is a comparative analysis:
Key Differences and Implications
Indoline vs. Spiro Indoline Derivatives The target compound lacks the amino group and spiro architecture seen in 87l–87q, which are critical for enantioselective reactions . Spiro compounds (e.g., 87m, 87n) exhibit broader stereochemical diversity due to fused ring systems, enabling applications in asymmetric catalysis .
Fluorinated Esters Ethyl 3-hydroxy-4,4-difluorobutanoate () shares the ethyl ester and hydroxy groups but incorporates fluorine atoms, enhancing electronegativity and metabolic stability. This makes fluorinated analogs more relevant in agrochemicals compared to the non-fluorinated indoline compound .
Lactones vs. Indoline Esters Sotolone () is a lactone with a furanone ring, contributing to its flavor properties. In contrast, the indoline ester’s aromaticity and substituent diversity suggest utility in drug design rather than sensory applications .
Reactivity and Stability
- The hydroxy and methoxy groups in the target compound may confer antioxidant properties, similar to phenolic indoline derivatives.
- Fluorinated analogs () exhibit higher resistance to enzymatic degradation due to C-F bonds, whereas the indoline compound’s ester group may hydrolyze under basic conditions .
Research Findings and Data Tables
Table 1: Physicochemical Properties (Inferred from Evidence)
Biological Activity
Ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate (CAS Number: 23659-85-0) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound based on available literature, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C13H15NO6, with a molecular weight of approximately 281.26 g/mol. The compound is characterized by the following physical properties:
| Property | Value |
|---|---|
| Melting Point | 189°C |
| Boiling Point | 476.9°C |
| Density | 1.348 g/cm³ |
| Flash Point | 242.2°C |
| LogP | 0.5446 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines. The compound has shown significant antiproliferative effects, particularly through its interactions with microtubules.
The primary mechanism through which this compound exerts its anticancer effects appears to be the inhibition of tubulin polymerization. This process disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, in various studies:
- Cell Lines Tested : The compound has been tested against several cancer cell lines including HeLa (cervical), A549 (lung), MCF-7 (breast), and HepG2 (liver).
- IC50 Values : this compound exhibited IC50 values ranging from approximately 0.07 µM to 2.06 µM depending on the specific cell line and experimental conditions .
Case Studies and Research Findings
- Study on HeLa Cells : In a study assessing various derivatives of indole compounds, this compound demonstrated potent cytotoxicity against HeLa cells with an IC50 value of 0.403 µM .
- Mechanistic Insights : Research indicates that this compound induces apoptosis via activation of caspase pathways and causes cell cycle arrest at the G2/M phase .
- Comparative Analysis : When compared to established chemotherapeutic agents like podophyllotoxin and etoposide, this compound showed comparable or superior efficacy in certain assays .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 3-hydroxy-4,6-dimethoxy-2-oxoindoline-3-carboxylate, and how can reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via base-promoted ring-expansion reactions of indolone derivatives. For example, analogous structures have been prepared using tert-butoxy and phenylprop-1-en-1-yl precursors under reflux conditions with acetone as a solvent, followed by purification via column chromatography. Reaction temperature, base strength (e.g., triethylamine), and stoichiometric ratios of diketene or bromoacetate derivatives are critical for optimizing yields (typically 40–60%) and minimizing byproducts like uncyclized intermediates .
- Key Data : In similar syntheses, HRMS and / NMR are used to confirm structural integrity. For instance, a related ethyl indoline carboxylate derivative showed a molecular ion peak at m/z 367.1312 (HRMS) and distinct NMR signals for methoxy ( 3.85 ppm) and ester carbonyl ( 170.2 ppm) groups .
Q. How can researchers validate the purity and structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : NMR identifies methoxy ( 3.7–3.9 ppm), hydroxyl ( 5.5–6.0 ppm, broad), and ester carbonyl ( 170–175 ppm in ) groups. Splitting patterns for aromatic protons (e.g., 4,6-dimethoxy substitution) confirm regiochemistry.
- HRMS : Exact mass analysis (e.g., [M+H] or [M+Na]) verifies molecular formula (e.g., CHNO).
- MP : Melting point consistency (e.g., 199–201°C for analogous indole carboxylates) indicates purity .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving ambiguities in the compound’s stereochemistry or tautomeric forms?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard. For example, SHELXL refines structures using high-resolution data (R factor < 0.05) and handles twinning or disorder. Hydrogen bonding networks (e.g., hydroxyl to carbonyl interactions) can stabilize specific tautomers, which are visualized via Olex2 or Mercury .
- Case Study : A quinoline derivative with similar ester and methoxy groups was resolved using SHELXL, revealing a planar indoline ring and dihedral angles <5° between substituents .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or binding properties?
- Methodological Answer :
- DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate electrostatic potential maps, highlighting nucleophilic (hydroxyl) and electrophilic (carbonyl) sites.
- Molecular Docking : Dock the compound into protein active sites (e.g., cytochrome P450) using AutoDock Vina. For analogs, binding energies of −8.2 kcal/mol suggest moderate inhibition potential .
- Data Contradiction : Discrepancies between computational and experimental binding affinities may arise from solvent effects or protein flexibility, requiring MD simulations (e.g., GROMACS) to assess dynamic interactions .
Q. What strategies address contradictions in reported synthetic yields or byproduct profiles for this compound?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerized indolines or ester hydrolysis derivatives). Adjust protecting groups (e.g., Boc for amines) to suppress unwanted pathways.
- Yield Optimization : Compare air-sensitive vs. inert conditions. For example, diketene additions under nitrogen improved yields by 15% in analogous syntheses .
- Case Study : A base-mediated reaction with triethylamine produced 48% yield, while weaker bases (e.g., NaHCO) led to incomplete cyclization, highlighting base strength as a critical variable .
Methodological Challenges and Solutions
Q. How can researchers functionalize the hydroxyl and methoxy groups without degrading the indoline core?
- Methodological Answer :
- Hydroxyl Protection : Use tert-butyldimethylsilyl (TBS) ethers or acetyl groups. For example, TBS-protected analogs showed >90% recovery after deprotection with TBAF.
- Methoxy Demethylation : BBr in dichloromethane selectively removes methoxy groups at −78°C, preserving the ester moiety .
Q. What analytical workflows are recommended for detecting trace impurities in bulk samples?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
